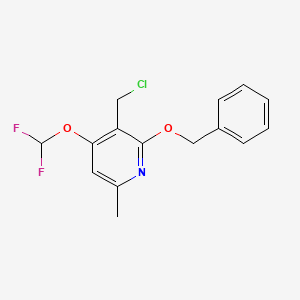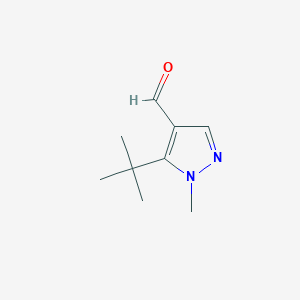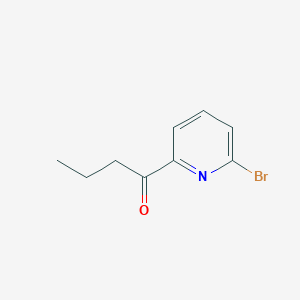
1-(6-Bromopyridin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-2-yl)butan-1-one is an organic compound with the molecular formula C9H10BrNO. It belongs to the class of bromopyridines, which are pyridine rings substituted with a bromine atom.
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)butan-1-one typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the butanone moiety. One common method involves the reaction of 6-bromopyridine with butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)butan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)butan-1-one can be compared with other bromopyridine derivatives such as:
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
1-(6-Bromopyridin-3-yl)ethan-1-one: Another bromopyridine derivative with distinct properties and uses.
(1S)-1-(6-Bromopyridin-2-yl)butan-1-amine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of bromopyridine derivatives.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-4-8(12)7-5-3-6-9(10)11-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
ZVLWRGVJVSTVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





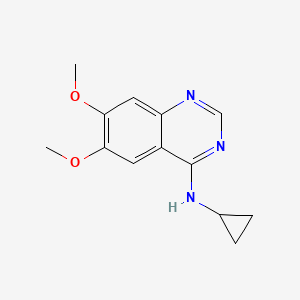
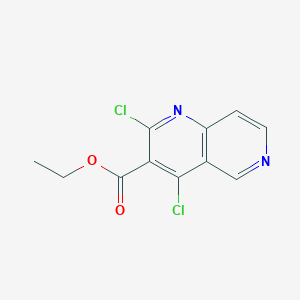
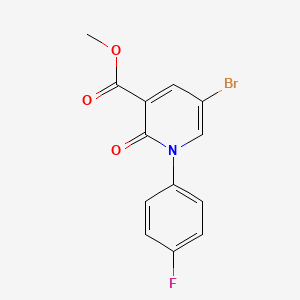
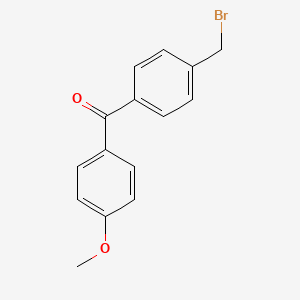
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
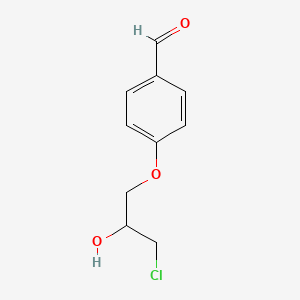
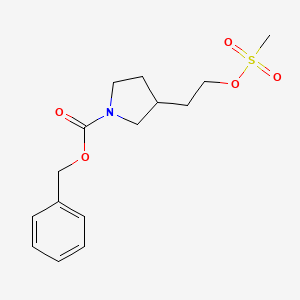
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)

